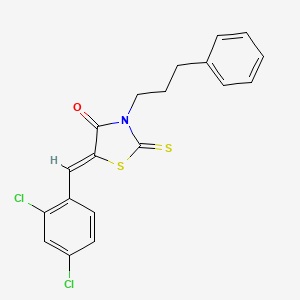![molecular formula C19H18N2O4S B4573723 methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4573723.png)
methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate
Vue d'ensemble
Description
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H18N2O4S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.09872823 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Compounds similar in structure to "methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate" often play a crucial role in synthetic chemistry. For instance, the synthesis of heterocyclic compounds, such as pyrazoles and oxadiazoles, involves reactions of isoxazolyl thioureas with ethyl bromopyruvate, leading to compounds with potential biological activities (Rajanarendar et al., 2006). This demonstrates the compound's relevance in creating novel chemical entities with potential application in drug discovery and materials science.
Allosteric Modifiers of Hemoglobin
Compounds containing similar functional groups have been studied for their ability to modulate the oxygen affinity of hemoglobin, a critical factor in the treatment of diseases associated with oxygen transport dysfunction. Specifically, derivatives of aryloxy-methylpropionic acids were found to significantly decrease oxygen affinity in hemoglobin, indicating potential therapeutic applications in conditions like ischemia or stroke (Randad et al., 1991).
Structure and Behavior in Solution
Research into thiazolidine derivatives, which share structural similarities with the compound , has provided insights into their solution behavior and regioselective cyclocondensation reactions. This research contributes to our understanding of the synthesis and application of thiazolidine-based compounds in medicinal chemistry and drug design (Refouvelet et al., 1994).
Generation of Flavors
The interaction between amino acids and carbonyl compounds generates specific flavors, an area of interest in food science. Studies on such interactions, particularly involving methylglyoxal, have shed light on the formation of flavor compounds in foods, indicating potential applications in food flavoring and preservation (Griffith & Hammond, 1989).
Propriétés
IUPAC Name |
methyl 2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-10-14(11(2)25-21-10)17(22)20-18-16(19(23)24-4)15(12(3)26-18)13-8-6-5-7-9-13/h5-9H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOPBDMCARDSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C(C(=C(S2)C)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4573646.png)
![N-[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]pyridine-3-carboxamide](/img/structure/B4573654.png)
![N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE](/img/structure/B4573667.png)

![2-(6-chloro-1,3-benzodioxol-5-yl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B4573675.png)
![N-[2-(cyclohexylsulfanyl)ethyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B4573683.png)
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-4-BROMOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B4573687.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,4-dimethoxyphenyl)-2-phenylacetamide](/img/structure/B4573707.png)
![4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4573711.png)

![N-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4573729.png)
![(5-METHYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B4573735.png)
![2-{[4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4573745.png)
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-propylglycinamide](/img/structure/B4573748.png)
